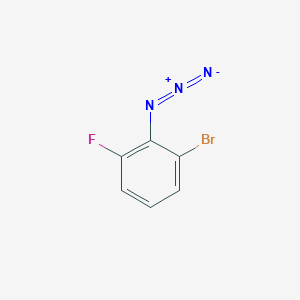

2-Azido-1-bromo-3-fluorobenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

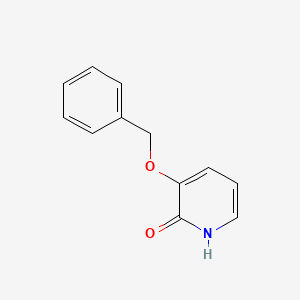

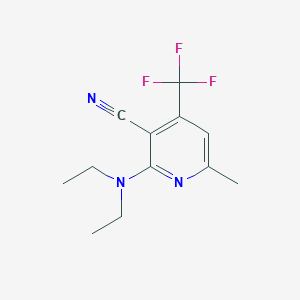

2-Azido-1-bromo-3-fluorobenzene is a synthetic chemical compound. It is a derivative of 1-Bromo-3-fluorobenzene, which has a molecular weight of 175.00 and a linear formula of BrC6H4F . The compound is used in scientific research and development.

Synthesis Analysis

The synthesis of azides, such as 2-Azido-1-bromo-3-fluorobenzene, often involves the transfer of azide to alcohols under mild reaction conditions . The organic azides are easily isolated because the byproducts are highly soluble in water .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluorobenzene, a related compound, has been described with a linear formula of BrC6H4F . The compound has a refractive index of 1.526 (lit.), a boiling point of 149-151 °C (lit.), and a density of 1.567 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes and nucleophilic aromatic substitution reactions are common .Physical And Chemical Properties Analysis

1-Bromo-3-fluorobenzene, a related compound, is a liquid with a refractive index of 1.526 (lit.), a boiling point of 149-151 °C (lit.), and a density of 1.567 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

C6H4BrF\text{C}6\text{H}_4\text{BrF}C6H4BrF

, combina bromo, flúor y grupos funcionales azida. Su estructura única lo hace valioso en varios campos. Aquí hay seis aplicaciones distintas:- Química de clic implica reacciones eficientes y selectivas para crear nuevos compuestos. 2-Azido-1-bromo-3-fluorobenceno sirve como un bloque de construcción versátil para reacciones de clic. Los investigadores lo usan para unir biomoléculas (como proteínas, péptidos o ADN) a superficies, permitiendo la bioconjugación y los sistemas de administración de fármacos {_svg_1}.

- Los investigadores usan grupos protectores fotolábiles para controlar las reacciones químicas con la luz. Los derivados de this compound actúan como grupos fotolábiles, permitiendo un control espacial y temporal preciso sobre las transformaciones químicas .

Química de clic y bioconjugación

Grupos protectores fotolábiles

Estas aplicaciones destacan la versatilidad y la importancia de this compound en la investigación científica. Los investigadores continúan explorando su potencial en múltiples disciplinas, impulsando la innovación y el descubrimiento . Si necesita más detalles o aplicaciones adicionales, no dude en preguntar!

Mecanismo De Acción

Target of Action

The primary target of 2-Azido-1-bromo-3-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

2-Azido-1-bromo-3-fluorobenzene interacts with its targets through a series of chemical reactions. The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair) at the benzylic position . The exact nature of these reactions can depend on the specific conditions and reactants involved .

Biochemical Pathways

The biochemical pathways affected by 2-Azido-1-bromo-3-fluorobenzene involve the transformation of aromatic compounds. The compound can participate in reactions that modify the structure of aromatic compounds, potentially affecting their biological activity . The downstream effects of these transformations can vary widely, depending on the specific aromatic compounds involved and the nature of the modifications introduced .

Result of Action

The molecular and cellular effects of 2-Azido-1-bromo-3-fluorobenzene’s action would depend on the specific biochemical reactions it participates in and the specific aromatic compounds it interacts with. By modifying the structure of these compounds, 2-Azido-1-bromo-3-fluorobenzene could potentially alter their biological activity, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-Azido-1-bromo-3-fluorobenzene can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of its reactions . Additionally, the presence of other molecules can also influence the compound’s action, as they can act as competing nucleophiles or leaving groups .

Safety and Hazards

Propiedades

IUPAC Name |

2-azido-1-bromo-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTQQZCPTMIHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

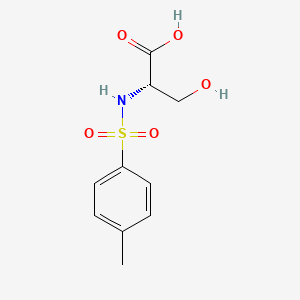

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)

![5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2571848.png)